molecular formula C9H12ClN3 B15202758 (S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B15202758
M. Wt: 197.66 g/mol
InChI Key: VKLZDTCTLVJVGN-LURJTMIESA-N
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Description

(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a complex organic compound with a unique structure that includes a chlorine atom, two methyl groups, and a tetrahydropyrido[3,4-b]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but different structural features.

    Carbonyl Compounds: Compounds containing the carbonyl group (C=O), which undergo similar reactions such as oxidation and reduction.

Uniqueness

(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific ring structure and the presence of both chlorine and methyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Biological Activity

(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in pharmaceuticals.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:

  • Cyclization Reactions : The compound can be synthesized through cyclization of appropriate precursors involving pyrazine and pyridine derivatives.
  • Chlorination : The introduction of chlorine at the 5-position is achieved through chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study reported that derivatives of tetrahydropyrido compounds demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its anticancer potential:

  • Mechanism of Action : It is believed to exert its effects by inhibiting specific kinases involved in cell proliferation. For example, certain pyrazolo[3,4-b]pyridines have shown selective inhibition against cyclin-dependent kinases (CDKs), which play a crucial role in cancer cell cycle regulation .
  • Case Studies : In vitro studies with human tumor cell lines such as HeLa and HCT116 have shown that related compounds can significantly reduce cell viability and induce apoptosis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been noted for anti-inflammatory effects:

  • Research Evidence : Certain derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. IC50 values for COX inhibition have been reported to be comparable to established anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural FeatureBiological Activity
Chlorine Substitution at C5Enhances antimicrobial activity
Dimethyl Groups at C1 and C2Improves selectivity towards CDKs
Tetrahydropyridine RingContributes to overall stability and bioavailability

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

(2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine

InChI

InChI=1S/C9H12ClN3/c1-6-5-12-8-7(13(6)2)3-4-11-9(8)10/h3-4,6,12H,5H2,1-2H3/t6-/m0/s1

InChI Key

VKLZDTCTLVJVGN-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CNC2=C(N1C)C=CN=C2Cl

Canonical SMILES

CC1CNC2=C(N1C)C=CN=C2Cl

Origin of Product

United States

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